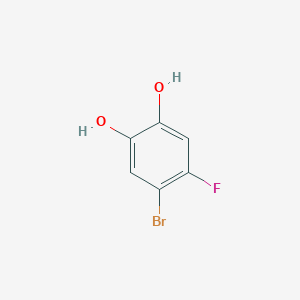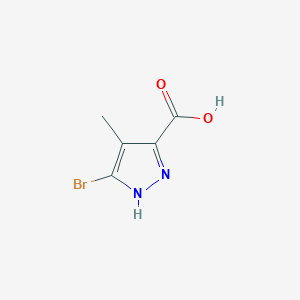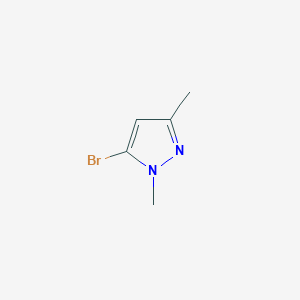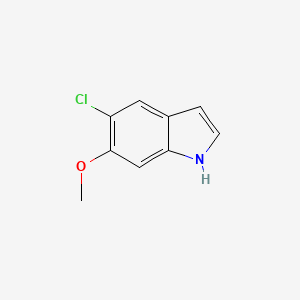
4-Bromo-5-fluorobenzene-1,2-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 4-Bromofluorobenzene, involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . A regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has also been investigated .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluorobenzene-1,2-diol can be inferred from its molecular formula, C6H4BrFO2. It likely consists of a benzene ring substituted with bromo, fluoro, and diol groups.Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
4-Bromo-5-fluorobenzene-1,2-diol: is a valuable precursor in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both bromine and fluorine atoms, makes it an ideal candidate for constructing complex molecules with potential biological activity. It can be used to create antiviral agents, anti-inflammatory drugs, and anticancer agents, where the halogen atoms may enhance the pharmacological properties of the final product .
Organoboron Chemistry
In organoboron chemistry, 4-Bromo-5-fluorobenzene-1,2-diol can be utilized to synthesize borinic acid derivatives. These compounds are important in cross-coupling reactions, catalysis, and as intermediates in the creation of polymers and optoelectronic materials. The diol functional groups of the compound provide sites for complexation with boron, facilitating the formation of borinic acids .
Suzuki-Miyaura Coupling
This compound serves as a significant intermediate in the Suzuki-Miyaura coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic molecules, including those used in materials science and medicinal chemistry .
Friedel-Crafts Acylation
4-Bromo-5-fluorobenzene-1,2-diol: can be involved in Friedel-Crafts acylation reactions. This type of reaction is used to introduce acyl groups into aromatic compounds. It’s a key step in synthesizing complex organic molecules, such as ketones, which have applications in fragrance and flavor industries, as well as in the synthesis of certain pharmaceuticals .
Safety and Hazards
The safety data sheet for a similar compound, bromobenzene, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
- Step 1: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution . The aromatic ring of the compound is especially stable and wants to be retained during reactions .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to electrophilic aromatic substitution . This involves a two-step process:
Biochemical Pathways
Benzene derivatives like this compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that similar compounds can act as a surrogate standard for determining the toxicity of diesel and water accommodated diesel fraction (waf), towards microalgal species .
Propiedades
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIKDIRZJEJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619062 | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluorobenzene-1,2-diol | |
CAS RN |
656804-73-8 | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)




